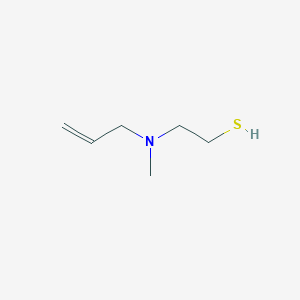
Aluminum calcium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum calcium oxide is a compound formed from the combination of aluminum oxide and calcium oxide. It is commonly encountered in various industrial applications, particularly in the production of refractories and cements. This compound is known for its high-temperature stability and resistance to corrosion, making it valuable in many high-temperature processes.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum calcium oxide can be synthesized through the solid-state reaction of aluminum oxide and calcium oxide. One common method involves the mechanical activation (reactive milling) of a mixture of aluminum oxide and calcium carbonate, followed by sintering at high temperatures (around 1300°C) to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of limestone (calcium carbonate) and bauxite (aluminum ore) in a lime kiln.
化学反応の分析
Types of Reactions: Aluminum calcium oxide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. For example, it can react with sulfuric acid to form aluminum sulfate and calcium sulfate .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at high temperatures.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Acid-Base Reactions: It reacts with both acids and bases, showcasing its amphoteric nature.
Major Products Formed:
Oxidation: Aluminum oxide and calcium oxide.
Reduction: Aluminum and calcium.
Acid-Base Reactions: Aluminum sulfate, calcium sulfate, and other related compounds.
科学的研究の応用
Aluminum calcium oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Employed in the synthesis of biomaterials and as a component in certain biomedical applications.
Medicine: Utilized in the production of dental and orthopedic materials due to its biocompatibility.
Industry: Widely used in the production of refractories, cements, and as a flux in metallurgical processes.
作用機序
The mechanism by which aluminum calcium oxide exerts its effects involves its ability to act as a catalyst and its amphoteric nature. It can interact with various molecular targets and pathways, including:
Oxidative Stress: this compound can increase the production of reactive oxygen species, leading to oxidative stress.
Membrane Function: It can alter membrane function by interacting with membrane proteins and lipids.
Intracellular Signaling: It can disrupt intracellular signaling pathways by interacting with key signaling molecules.
類似化合物との比較
Aluminum calcium oxide can be compared with other similar compounds such as:
Calcium oxide: Known for its high reactivity and use in various industrial processes.
Aluminum oxide: Widely used in the production of ceramics and as an abrasive.
Calcium aluminate: Used in the production of high-temperature cements and refractories.
Uniqueness: this compound stands out due to its combination of properties from both aluminum oxide and calcium oxide, making it highly stable at high temperatures and resistant to corrosion. This unique combination of properties makes it valuable in a wide range of applications.
特性
分子式 |
AlCaO+3 |
|---|---|
分子量 |
83.06 g/mol |
IUPAC名 |
aluminum;calcium;oxygen(2-) |
InChI |
InChI=1S/Al.Ca.O/q+3;+2;-2 |
InChIキー |
YMUYTQCKKRCJMP-UHFFFAOYSA-N |
正規SMILES |
[O-2].[Al+3].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


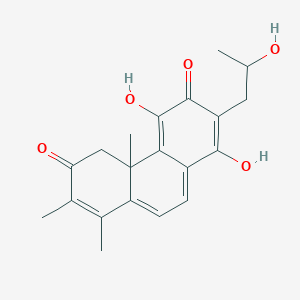
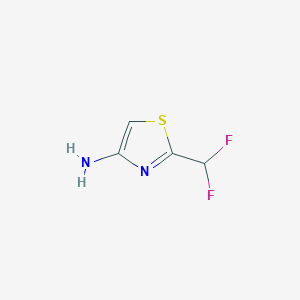
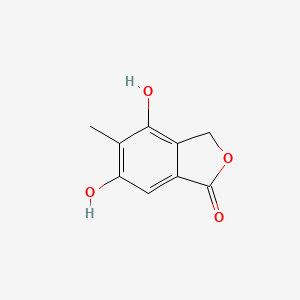
![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
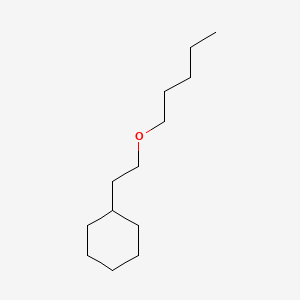
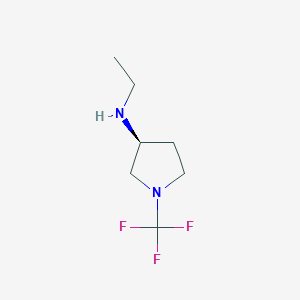
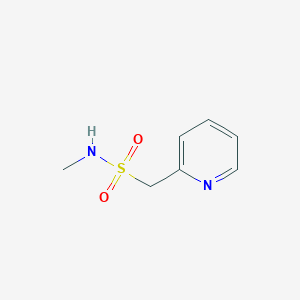
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
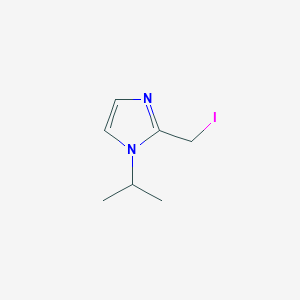
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)

